molecular formula C9H18N2O2 B115460 Tert-butyl Piperazine-2-carboxylate CAS No. 146398-94-9

Tert-butyl Piperazine-2-carboxylate

Cat. No.: B115460
CAS No.: 146398-94-9
M. Wt: 186.25 g/mol
InChI Key: SYMWANNZAIYCRG-UHFFFAOYSA-N
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Description

Tert-butyl piperazine-2-carboxylate is a chemical compound with the molecular formula C10H20N2O2. It is commonly used as a building block in organic synthesis, particularly in the pharmaceutical industry. The compound is known for its stability and ease of handling, making it a valuable intermediate in the preparation of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl piperazine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product in good to excellent yields .

Industrial Production Methods

In an industrial setting, the synthesis of this compound often involves large-scale batch reactions. The process may include steps such as solvent extraction, crystallization, and purification to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl piperazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

Tert-butyl piperazine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It is a key intermediate in the synthesis of various pharmaceuticals, including antiviral, anticancer, and antidepressant drugs.

    Industry: The compound is employed in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate
  • 1-Boc-piperazine

Uniqueness

Tert-butyl piperazine-2-carboxylate is unique due to its stability and ease of handling. Its tert-butyl group provides steric protection, making it less reactive and more stable compared to other piperazine derivatives. This stability is particularly advantageous in industrial applications where consistent performance is crucial .

Biological Activity

Tert-butyl Piperazine-2-carboxylate (TBPC) is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the synthesis, biological activity, and potential applications of TBPC based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: C9H18N2O2C_9H_{18}N_2O_2. Its structure includes a piperazine ring, which is known for its versatility in drug design due to its ability to interact with various biological targets.

Synthesis

The synthesis of TBPC typically involves nucleophilic substitution reactions. For instance, one method involves the reaction of tert-butyl bromoacetate with piperazine under basic conditions, yielding TBPC in moderate to high yields. The details of this synthesis are crucial for understanding how modifications can enhance its biological properties.

Antimicrobial Activity

Research indicates that TBPC and its derivatives exhibit varying degrees of antimicrobial activity. A study demonstrated that certain piperazine-based compounds could enhance the efficacy of antibiotics against multidrug-resistant Escherichia coli by inhibiting the AcrAB-TolC efflux pump, although TBPC itself showed no intrinsic antibacterial activity at concentrations greater than 250 μM .

CompoundMIC (μg/mL)Activity
TBPC>250No intrinsic activity
Compound 1>500No intrinsic activity but enhances antibiotic efficacy

Antichlamydial Activity

In another study focused on antichlamydial activity, derivatives of piperazine were synthesized and tested against Chlamydia trachomatis. The results indicated that modifications to the piperazine structure could lead to selective activity against this pathogen. While specific data on TBPC was not highlighted, the findings suggest that similar compounds may possess potential therapeutic effects against chlamydial infections .

Toxicity and Safety Profile

The safety profile of TBPC has been evaluated through various assays. Preliminary studies indicate that while some derivatives display antimicrobial properties, they also require thorough toxicity assessments to ensure safety for human use. For instance, compounds were tested for mutagenicity in Drosophila melanogaster, and their effects on human cell lines were monitored .

Case Studies and Research Findings

  • Enhancement of Antibiotic Efficacy :
    • A study optimized pyridylpiperazine-based inhibitors that included TBPC derivatives, demonstrating their ability to potentiate the effects of existing antibiotics without exhibiting direct antibacterial properties themselves .
  • Synthesis and Characterization :
    • The crystal structure of a related compound was reported, providing insights into how structural variations influence biological activity. Such structural data are essential for rational drug design .
  • Mechanism of Action :
    • Investigations into the mechanism revealed that some piperazine derivatives could activate specific cellular pathways, suggesting a multifaceted role in microbial inhibition beyond simple antibacterial action .

Properties

IUPAC Name

tert-butyl piperazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)7-6-10-4-5-11-7/h7,10-11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMWANNZAIYCRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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